Trichothecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

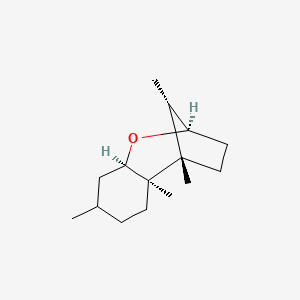

Trichothecane is a terpenoid fundamental parent.

Aplicaciones Científicas De Investigación

Agricultural Applications

Phytotoxicity and Bioherbicidal Potential

Trichothecenes, particularly those derived from Myrothecium verrucaria, have been studied for their phytotoxic effects on various plant species. Research indicates that trichothecenes can inhibit the growth of weeds like hemp sesbania and kudzu when applied to plant tissues. For instance, an enzyme-linked immunosorbent assay (ELISA) demonstrated that purified roridin A, a trichothecene, exhibited significant phytotoxicity, causing growth inhibition in treated plants. The study reported a concentration-dependent reduction in shoot elongation, highlighting the potential use of trichothecenes as bioherbicides to manage invasive plant species .

| Compound | Plant Species | Concentration (ppb) | Effect |

|---|---|---|---|

| Roridin A | Hemp Sesbania | 50 | Growth reduction |

| MV Extract | Kudzu | 1500 | Necrosis in leaf tissue |

Mycotoxin Detection in Agriculture

The rapid detection of trichothecene mycotoxins in agricultural products is crucial for food safety. A project by the USDA aimed to develop a handheld detection system utilizing colorimetric indicators for the identification of trichothecenes in grains and water. This system is expected to provide quick results without the need for complex laboratory procedures, addressing a critical need in agriculture and food safety .

Food Safety Applications

Detection Methods

Trichothecenes pose significant health risks when present in food supplies. Various detection methods have been developed to monitor these mycotoxins. The ELISA method has been validated as a sensitive technique for quantifying trichothecene levels in contaminated food products. Studies have shown linear responses for trichothecene standards over a wide concentration range, making it a reliable tool for regulatory compliance .

Decontamination Strategies

Research has also focused on decontamination methods to mitigate the effects of trichothecenes in food products. Antioxidant agents have been explored for their potential to reduce oxidative stress caused by trichothecenes. For example, vitamins E and C have shown protective effects against acute toxicosis induced by these mycotoxins .

Therapeutic Applications

Potential Health Impacts

While trichothecenes are primarily known for their toxic effects, there is emerging research into their potential therapeutic applications. Some studies suggest that specific trichothecenes may exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, certain derivatives have demonstrated cytotoxic effects against human cancer cell lines, indicating a possible avenue for further research into their medicinal applications .

Case Studies

Case Study: Myrothecium verrucaria as a Bioherbicide

A detailed study evaluated the phytotoxic effects of Myrothecium verrucaria extracts containing trichothecenes on hemp sesbania and kudzu. The findings revealed that treatments with roridin A resulted in significant necrosis and growth inhibition, suggesting that these compounds could be developed into effective bioherbicidal agents . Further investigations are needed to determine the mechanisms behind this phytotoxicity and its practical applications in weed management.

Case Study: Rapid Detection System Development

The USDA's initiative to create a rapid detection system for mycotoxins involved extensive testing with various trichothecene solutions prepared from infected grain samples. The project successfully characterized the optical properties of colorimetric indicators and established protocols for testing . This advancement could lead to more efficient monitoring systems in agricultural settings.

Propiedades

Fórmula molecular |

C15H26O |

|---|---|

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(1S,2R,7R,9R,12S)-1,2,5,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodecane |

InChI |

InChI=1S/C15H26O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h10-13H,5-9H2,1-4H3/t10?,11-,12-,13-,14+,15+/m1/s1 |

Clave InChI |

IZGCNPIQWCRGSF-PSHIPCJZSA-N |

SMILES |

CC1CCC2(C(C1)OC3CCC2(C3C)C)C |

SMILES isomérico |

C[C@@H]1[C@H]2CC[C@@]1([C@]3(CCC(C[C@H]3O2)C)C)C |

SMILES canónico |

CC1CCC2(C(C1)OC3CCC2(C3C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.